molecular formula C6H3Cl2N3 B2632961 2-Azido-1,4-dichlorobenzene CAS No. 75458-15-0

2-Azido-1,4-dichlorobenzene

Cat. No.: B2632961
CAS No.: 75458-15-0
M. Wt: 188.01
InChI Key: PBOIWTSGFKZKGK-UHFFFAOYSA-N
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Description

2-Azido-1,4-dichlorobenzene: is an organic compound with the molecular formula C6H3Cl2N3 . It is a derivative of benzene, where two chlorine atoms and one azido group are substituted at the 1,4 and 2 positions, respectively.

Scientific Research Applications

2-Azido-1,4-dichlorobenzene has several applications in scientific research:

Safety and Hazards

2-Azido-1,4-dichlorobenzene is considered hazardous. It can cause serious eye irritation and may cause cancer . It is very toxic to aquatic life with long-lasting effects . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Azido-1,4-dichlorobenzene can be synthesized through the nucleophilic substitution reaction of 2,5-dichloronitrobenzene with sodium azide. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The nitro group is first reduced to an amino group, which is then diazotized and subsequently replaced by the azido group .

Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2-Azido-1,4-dichlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of azido-substituted benzene derivatives.

    Reduction: Formation of 2-amino-1,4-dichlorobenzene.

    Cycloaddition: Formation of 1,2,3-triazoles.

Comparison with Similar Compounds

  • 2-Azido-1,3-dichlorobenzene
  • 2-Azido-1,2-dichlorobenzene
  • 2-Azido-1,4-dibromobenzene

Comparison: 2-Azido-1,4-dichlorobenzene is unique due to the specific positioning of the chlorine and azido groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other azido-substituted benzene derivatives, this compound may exhibit different reactivity patterns and selectivity in chemical reactions .

Properties

IUPAC Name

2-azido-1,4-dichlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-2-5(8)6(3-4)10-11-9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOIWTSGFKZKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N=[N+]=[N-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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